molecular formula C19H25NO3 B13044538 Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B13044538
M. Wt: 315.4 g/mol
InChI Key: PIHHLFMDJVGAJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate involves multiple steps. One common method includes the reaction of a benzyl halide with a spirocyclic amine under basic conditions to form the desired product . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

benzyl 11-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C19H25NO3/c1-15-13-17(21)7-8-19(15)9-11-20(12-10-19)18(22)23-14-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3

InChI Key

PIHHLFMDJVGAJC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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